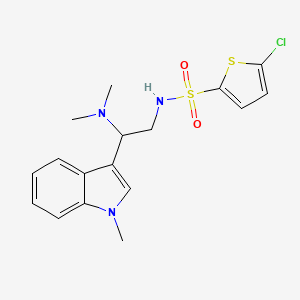
5-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H20ClN3O2S2 and its molecular weight is 397.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide, identified by its CAS number 1396679-25-6, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H20ClN3OS
- Molecular Weight : 361.9 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:
| Pathogen | MIC (µg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal action observed |
| Enterococcus faecalis | 62.5 - 125 | Effective against clinical isolates |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.216 - 124.432 | Moderate-to-good antibiofilm activity |
The compound demonstrates a bactericidal mechanism that involves the inhibition of protein synthesis, nucleic acid production, and peptidoglycan synthesis, which are critical for bacterial cell wall integrity and replication .
Antifungal Properties
In addition to its antibacterial effects, the compound has shown antifungal activity:
- MIC against Candida species : Ranges from 106.91 to 208.59 µM.
- Comparison with Fluconazole : The compound displayed superior antifungal efficacy compared to fluconazole (MIC 220.76 µM), indicating its potential as an alternative antifungal agent .
The biological activity of this compound can be attributed to its structural features, particularly the presence of the thiophene and sulfonamide moieties, which enhance its interaction with microbial targets. The proposed mechanisms include:
- Inhibition of Protein Synthesis : The compound interferes with ribosomal function, leading to reduced protein production essential for microbial growth.
- Biofilm Disruption : It exhibits significant activity against biofilms formed by MRSA and other pathogens, suggesting a role in preventing chronic infections associated with biofilm formation .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Study on MRSA Biofilm Formation :
- Comparative Analysis with Existing Antibiotics :
特性
IUPAC Name |
5-chloro-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S2/c1-20(2)15(10-19-25(22,23)17-9-8-16(18)24-17)13-11-21(3)14-7-5-4-6-12(13)14/h4-9,11,15,19H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWCMBYGXGQWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(S3)Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














